2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Vue d'ensemble

Description

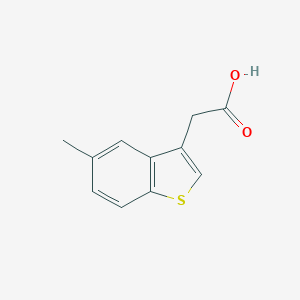

2-(5-Methyl-1-benzothiophen-3-yl)acetic acid is a heterocyclic compound that contains a thiophene ring fused to a benzene ring, with an acetic acid group and a methyl group attached. This compound is part of the larger family of thiophene derivatives, which are known for their diverse biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzo(b)thiophene-3-acetic acid, 5-methyl- typically involves the construction of the thiophene ring followed by functionalization at specific positions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoester in the presence of elemental sulfur . Another approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of benzo(b)thiophene-3-acetic acid, 5-methyl- may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Methyl-1-benzothiophen-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine, chlorine, or nitrating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups .

Applications De Recherche Scientifique

2-(5-Methyl-1-benzothiophen-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Mécanisme D'action

The mechanism of action of benzo(b)thiophene-3-acetic acid, 5-methyl- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific biological context and the target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzo(b)thiophene-3-acetic acid: Lacks the methyl group at the 5-position.

Benzo(b)thiophene-2-carboxylic acid: Has a carboxylic acid group at the 2-position instead of the 3-position.

Thiophene-2-acetic acid: Contains a thiophene ring without the fused benzene ring.

Uniqueness

2-(5-Methyl-1-benzothiophen-3-yl)acetic acid is unique due to the presence of both the acetic acid and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct interactions with biological targets and different physicochemical properties compared to similar compounds .

Activité Biologique

2-(5-Methyl-1-benzothiophen-3-yl)acetic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzothiophene core, which is known for its ability to interact with various biological targets. The presence of the methyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, preliminary screenings have shown that derivatives of benzothiophenes can effectively inhibit the growth of various bacterial strains, including Acinetobacter baumannii and other pathogens .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Benzothiophene derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential use in treating conditions like arthritis and other inflammatory disorders.

Anticancer Activity

Several studies highlight the anticancer potential of benzothiophene derivatives. For example, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . A study reported that certain derivatives achieved up to 97% growth inhibition in specific cancer cell lines at micromolar concentrations .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes in inflammation or kinases involved in cancer progression.

- Receptor Modulation : It can also act on various receptors, potentially influencing signaling pathways related to pain perception and inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against A. baumannii | |

| Anti-inflammatory | Inhibits cytokines | |

| Anticancer | Up to 97% growth inhibition |

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against several cancer cell lines. The results indicated that at a concentration of 10 µM, the compound exhibited significant cytotoxicity, particularly against melanoma cells, with an IC50 value demonstrating potent activity compared to standard chemotherapeutics .

Propriétés

IUPAC Name |

2-(5-methyl-1-benzothiophen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-7-2-3-10-9(4-7)8(6-14-10)5-11(12)13/h2-4,6H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZMXUFJGWTSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169623 | |

| Record name | Benzo(b)thiophene-3-acetic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-12-2 | |

| Record name | Benzo(b)thiophene-3-acetic acid, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-3-acetic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.